CIS-4-AMINO-1-METHYLCYCLOHEXANOL
Overview
Description
4-Amino-1-methylcyclohexan-1-OL is a cyclic amino alcohol with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This compound is known for its chiral nature, existing as two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of 4-Amino-1-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, catalytic hydrogenation is often employed. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is carried out at elevated pressures and temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Amino-1-methylcyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 4-Amino-1-methylcyclohexanone yields 4-Amino-1-methylcyclohexan-1-OL.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-Amino-1-methylcyclohexanone.
Reduction: 4-Amino-1-methylcyclohexan-1-OL.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-methylcyclohexan-1-OL has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-Amino-1-methylcyclohexan-1-OL varies depending on its application. In biological systems, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. For example, modifications to the carbonyl function of related compounds have been shown to significantly affect their potency as analgesics. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylcyclohexanone: The oxidized form of 4-Amino-1-methylcyclohexan-1-OL.
4-Hydroxy-4-methylcyclohexan-1-amine: A structural isomer with similar functional groups.
Dibenzylamino-1-methylcyclohexanol: A related compound with different substituents on the cyclohexane ring.
Uniqueness
4-Amino-1-methylcyclohexan-1-OL is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups on the cyclohexane ring. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
4-amino-1-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKASNZJTIKRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592870 | |
Record name | 4-Amino-1-methylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-32-4, 177906-46-6, 177908-37-1 | |
Record name | 4-Amino-1-methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-amino-1-methyl-cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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